molecular formula C13H12N2 B072455 N-phenylbenzamidine CAS No. 1527-91-9

N-phenylbenzamidine

Cat. No.: B072455
CAS No.: 1527-91-9
M. Wt: 196.25 g/mol
InChI Key: MPYOKHFSBKUKPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylbenzamidine can be synthesized through several methods. One common method involves the reaction of aniline with benzonitrile in the presence of anhydrous aluminum chloride. The reaction is exothermic and is carried out at a temperature of around 200°C. The mixture is then treated with hydrochloric acid and water, followed by neutralization with sodium hydroxide to precipitate the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts such as copper oxide nanoparticles under solvent-free conditions. This green approach not only enhances the yield but also reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-phenylbenzamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

N-phenylbenzamidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzamidine: The parent compound of N-phenylbenzamidine, which lacks the phenyl group on the nitrogen.

    N-methylbenzamidine: A derivative where the hydrogen on the nitrogen is replaced by a methyl group.

    N-ethylbenzamidine: Similar to N-methylbenzamidine but with an ethyl group instead of a methyl group.

Uniqueness: This phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-phenylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYOKHFSBKUKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276781
Record name N-phenylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1527-91-9
Record name 1527-91-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38941
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-phenylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylbenzamidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Phenylbenzamidine?

A1: this compound has the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, 15N NMR studies have been conducted to investigate the tautomeric equilibrium of this compound. [] These studies provide insights into the preferred tautomeric forms and their influence on the compound's reactivity.

Q3: Can this compound act as a catalyst?

A3: While this compound itself may not be a widely used catalyst, its derivatives have shown promising applications. For instance, N-benzoylbenzamidinate complexes of aluminum, derived from this compound, exhibit high efficiency as initiators for the ring-opening polymerization of ε-caprolactone. []

Q4: What types of reactions can this compound participate in?

A4: this compound displays diverse reactivity. It can participate in reactions with diphenylcyclopropenone to yield 4-pyrimidone derivatives, [] and react with imidoyl isoselenocyanates to form 1,3,5-triazine-2(1H)-selones. [] Furthermore, it can undergo copper-catalyzed diamination with aryl nitriles, leading to 1,3,5-trisubstituted 1H-1,2,4-triazoles. []

Q5: Have computational methods been applied to study this compound?

A5: Yes, computational studies using DFT (Density Functional Theory) have been employed to investigate the mechanism of copper-catalyzed cyclization of this compound to 2-phenylbenzimidazole. [] This research provides valuable insights into the reaction pathway and the role of the copper catalyst.

Q6: How does substituting the N-phenyl group in this compound affect its properties?

A6: N-aryl substitution in benzamidines, including this compound, significantly influences the compound's basicity. Studies have shown that N-phenyl substitution reduces basic strength by factors of approximately 10 and 1000 for amino- and imino-groups, respectively. []

Q7: Does the presence of a n-hexyloxy group affect the biological activity of this compound?

A7: Comparing this compound to its derivative, N-phenyl-p-n-hexyloxybenzamidine, revealed that the introduction of the n-hexyloxy group enhances antituberculous activity. This observation highlights the potential of structural modifications in improving the biological activity of this compound derivatives. []

Q8: Are there any reported methods to improve the stability or solubility of this compound?

A8: While specific formulation strategies for this compound are not extensively documented in the provided literature, its incorporation into metal complexes, such as N-benzoylbenzamidinate complexes of aluminium, can be seen as a strategy to modulate its reactivity and stability for specific applications like ring-opening polymerization. []

Q9: How is this compound typically analyzed or quantified?

A9: Analytical techniques like spectrophotometry have been employed in conjunction with this compound derivatives. For instance, N,N′-diphenylbenzamidines and its derivatives, in the presence of iodide, are used for the extractive spectrophotometric determination of bismuth(III). []

Q10: Are there specific methods for determining the enantiomeric purity of this compound derivatives?

A10: While the provided literature doesn't delve into specific enantiomeric separation techniques for this compound, it highlights that N-(diethylaminothiocarbonyl)-N′-phenylbenzamidine exists in two monoclinic polymorphs. The crystal structure of one polymorph reveals the presence of pseudo-enantiomers linked by hydrogen bonding. [] This suggests the possibility of enantiomers and the need for chiral analytical methods if enantioselective synthesis or activity is of interest.

Q11: Has this compound been studied for a long time? What are some key findings?

A11: Research on this compound and its derivatives spans several decades. Early studies explored its radioprotective effects on E. coli suspensions exposed to gamma radiation. [] Further research investigated its potential as a synthetic building block for various heterocyclic compounds, including 1,3,5-triazineselones [] and 4-pyrimidones. [] More recently, its application in coordination chemistry and catalysis, particularly in ring-opening polymerization, has gained attention. []

Q12: What are some examples of interdisciplinary research involving this compound?

A12: The use of this compound derivatives in metal complex synthesis for catalytic applications in polymerization reactions exemplifies the synergy between organic and inorganic chemistry. [] Furthermore, the study of its radioprotective effects combines aspects of organic chemistry, microbiology, and radiation biology. [] This highlights the versatility of this compound and its derivatives as valuable tools in diverse research fields.

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